1,4-dimethyl-1H-1,2,3-triazole

Descripción general

Descripción

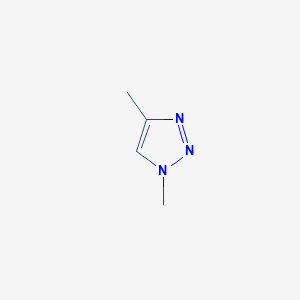

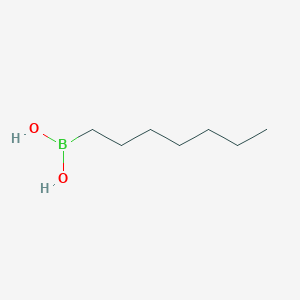

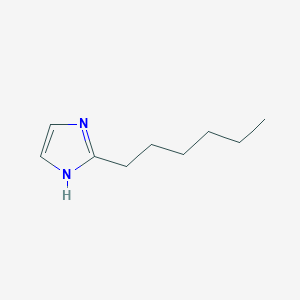

1,4-dimethyl-1H-1,2,3-triazole is an organic compound with the molecular formula C4H7N3 . It is a nitrogenous heterocyclic compound and is part of the triazole family . The molecular weight of this compound is 97.12 g/mol .

Synthesis Analysis

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole and its derivatives has been a topic of interest in various studies . For instance, one study explored the synthesis of novel hydroxamic acids incorporating 1,4-dimethyl-1H-1,2,3-triazole . Another study discussed the synthesis of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-1,2,3-triazole consists of two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 . The compound has a topological polar surface area of 30.7 Ų .Chemical Reactions Analysis

The chemical reactions involving 1,4-dimethyl-1H-1,2,3-triazole have been studied in various contexts . For example, one study discussed the regioselective reduction of 1,4-dimethyl-1H-1,2,3-triazole .Physical And Chemical Properties Analysis

1,4-dimethyl-1H-1,2,3-triazole has several computed properties. It has a molecular weight of 97.12 g/mol, an XLogP3-AA of 0.1, and a topological polar surface area of 30.7 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Ion Transport and Ionicity

1,4-Dimethyl-1H-1,2,3-triazole shows significant potential in the field of ion transport properties. Studies on 1,2,3-triazolium salts, a related class, have revealed their enhanced ion conductive properties, making them promising candidates for use as electrolytes in electrochemical devices. These properties are influenced by the anion size and are integral to the development of advanced materials for energy storage and conversion (Pulst et al., 2018).

Supramolecular and Coordination Chemistry

The versatility of 1,2,3-triazoles, including the 1,4-dimethyl variant, is evident in their application in supramolecular and coordination chemistry. These compounds can engage in a range of supramolecular interactions due to their nitrogen-rich structure, enabling applications in anion recognition, catalysis, and photochemistry, far beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Synthesis of Novel Derivatives

The synthesis of 1,4-disubstituted-1,2,3-triazole derivatives has been explored, highlighting the potential of these compounds in creating new chemical entities with diverse functionalities. Such derivatives have implications in pharmaceuticals, agrochemicals, and material science (Zhou Zhi-ming, 2010).

Metal-Free Synthetic Routes

Metal-free synthesis methods for 4-acyl-1,2,3-triazoles, including 1,4-dimethyl variants, have been developed. These methods are crucial for the environmentally friendly and efficient production of triazole-based compounds, expanding their applicability in various research areas (Thomas et al., 2016).

Electrolyte Membranes and Fuel Cells

1,4-Dimethyl-1H-1,2,3-triazole and its derivatives have been identified as active groups that enhance proton conduction in polymer electrolyte membranes (PEMs). This property is critical for the development of fuel cell technologies and energy conversion systems (Zhou et al., 2005).

Dye-Sensitized Solar Cells

Dendritic architectures using 1,2,3-triazole, such as 1,4-dimethyl-1H-1,2,3-triazole, have been synthesized and tested in dye-sensitized solar cells (DSSCs). The presence of triazole and isophthalate groups in these structures significantly impacts absorption, electrochemical behavior, and efficiency in DSSCs (Rajakumar et al., 2010).

Mecanismo De Acción

Target of Action

1,4-Dimethyl-1H-1,2,3-triazole is a type of triazole compound . Triazoles are known to have a broad range of biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects . The primary targets of 1,4-dimethyl-1H-1,2,3-triazole are likely to be microbial enzymes , which are crucial for the survival and proliferation of microbes.

Mode of Action

The mode of action of 1,4-dimethyl-1H-1,2,3-triazole involves its interaction with these microbial enzymes . The nitrogen atoms in the triazole ring can engage in hydrogen bonding and dipole-dipole interactions, contributing to its enhanced biocompatibility . This allows the compound to interact effectively with its targets, leading to changes in the microbial cells that inhibit their growth or kill them.

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in microbes, disrupting their normal functions and leading to their death .

Pharmacokinetics

An adme analysis of similar triazole compounds has indicated that they possess a favorable profile and can be considered as patient compliant .

Result of Action

The result of the action of 1,4-dimethyl-1H-1,2,3-triazole is the inhibition of microbial growth or the killing of microbes . This makes it a potential candidate for the development of new antimicrobial drugs.

Propiedades

IUPAC Name |

1,4-dimethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAWOLWHEQUTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570560 | |

| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-1H-1,2,3-triazole | |

CAS RN |

60166-43-0 | |

| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)